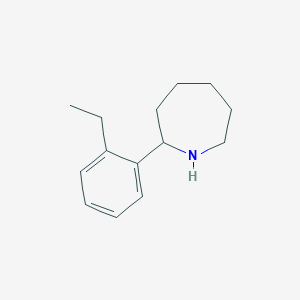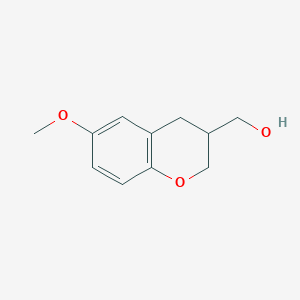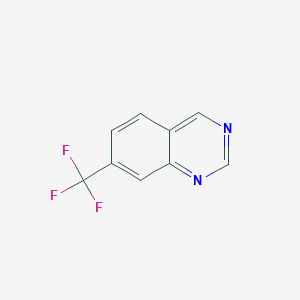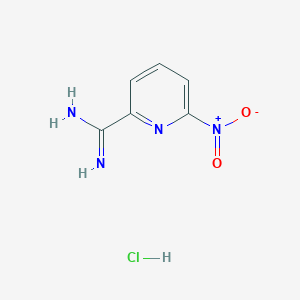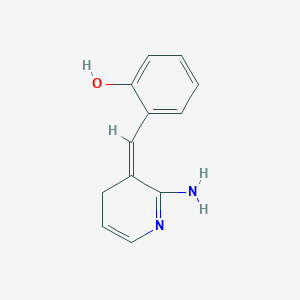
Salicylidene2-aminopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylidene2-aminopyridine is a Schiff base compound formed by the condensation of salicylaldehyde and 2-aminopyridine. It is known for its significant biological and chemical properties, including antimicrobial, antifungal, and antitumor activities . The compound exhibits photochromism, where light absorption causes interconversion between enol-imine and keto-amine tautomers through intramolecular hydrogen transfer .
準備方法
Salicylidene2-aminopyridine can be synthesized through a simple condensation reaction between salicylaldehyde and 2-aminopyridine. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol, and allowing the mixture to react at room temperature or under reflux conditions . The product is then isolated by filtration and purified by recrystallization.
化学反応の分析
Salicylidene2-aminopyridine undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water, breaking down into salicylaldehyde and 2-aminopyridine.
Complexation: It forms complexes with metal ions, such as copper(II), which can catalyze the hydrolysis of the Schiff base.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less documented.
科学的研究の応用
Salicylidene2-aminopyridine has a wide range of applications in scientific research:
Chemosensors: It is used as a sensitive and selective chemosensor for detecting metal ions like copper(II), aluminum(III), and iron(III).
Antimicrobial Agents: The compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Photochromic Materials: Due to its photochromic properties, it is used in the development of materials that change color upon exposure to light.
作用機序
The mechanism of action of salicylidene2-aminopyridine involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. For example, the copper(II) complex of the compound can catalyze the hydrolysis of the Schiff base, leading to the formation of salicylaldehyde and 2-aminopyridine . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell death .
類似化合物との比較
Salicylidene2-aminopyridine is similar to other Schiff bases, such as:
- N-(2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-nitro-2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-methoxy-2-hydroxylbenzylidene) pyridin-2-amine
These compounds share similar structural features and biological activities but differ in their substituents on the salicylidene part, which can affect their chemical and biological properties .
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
2-[(Z)-(2-amino-4H-pyridin-3-ylidene)methyl]phenol |
InChI |
InChI=1S/C12H12N2O/c13-12-10(5-3-7-14-12)8-9-4-1-2-6-11(9)15/h1-4,6-8,15H,5H2,(H2,13,14)/b10-8- |
InChIキー |
WAWVNRVDLPDAPN-NTMALXAHSA-N |
異性体SMILES |
C\1C=CN=C(/C1=C\C2=CC=CC=C2O)N |
正規SMILES |
C1C=CN=C(C1=CC2=CC=CC=C2O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


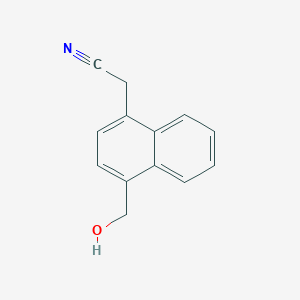
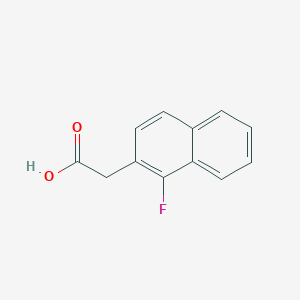

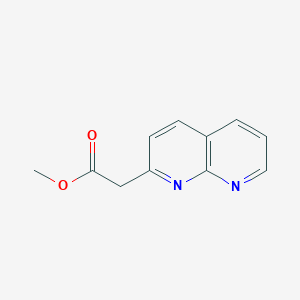
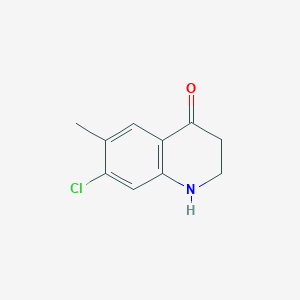
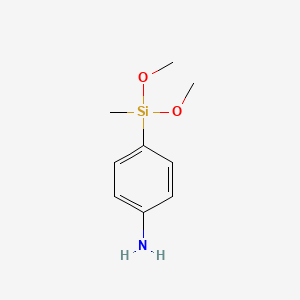
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)

